REACTION_SMILES
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[CH3:1][c:2]1[cH:3][c:4]([NH:7][C:8](=[O:9])[O:10][C:11]([CH3:12])([CH3:13])[CH3:14])[s:5][cH:6]1.[Cl:22][CH2:23][Cl:24].[F:15][C:16]([C:17](=[O:18])[OH:19])([F:20])[F:21]>>[CH3:1][c:2]1[cH:3][c:4]([NH2:7])[s:5][cH:6]1.[F:15][C:16]([C:17](=[O:18])[OH:19])([F:20])[F:21]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1csc(NC(=O)OC(C)(C)C)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)C(F)(F)F
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Name
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Type
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product
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Smiles
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Cc1csc(N)c1
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Name
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Type
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product
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Smiles
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O=C(O)C(F)(F)F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |